molecular formula C11H14N2O B12717933 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl- CAS No. 120192-33-8

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl-

Cat. No.: B12717933
CAS No.: 120192-33-8
M. Wt: 190.24 g/mol
InChI Key: KNPPRQOIIIFEHH-UHFFFAOYSA-N
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Description

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl- is a derivative of the benzodiazepine family, known for its significant pharmacological properties. This compound is characterized by its unique structure, which includes an ethyl group at the 5-position, contributing to its distinct chemical and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an ortho-diamine with a suitable carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the benzodiazepine ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines .

Scientific Research Applications

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound may also influence intracellular signaling pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one: Lacks the ethyl group at the 5-position.

    3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one: Contains a hydroxy group and a phenyl group, differing in functional groups and substitution patterns.

    1-Ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: Similar structure but with additional methyl and phenyl groups

Uniqueness

The presence of the ethyl group at the 5-position in 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl- imparts unique chemical and biological properties, distinguishing it from other benzodiazepine derivatives. This structural feature can influence its reactivity, pharmacokinetics, and overall biological activity .

Properties

CAS No.

120192-33-8

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-ethyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C11H14N2O/c1-2-13-8-7-11(14)12-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14)

InChI Key

KNPPRQOIIIFEHH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=O)NC2=CC=CC=C21

Origin of Product

United States

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